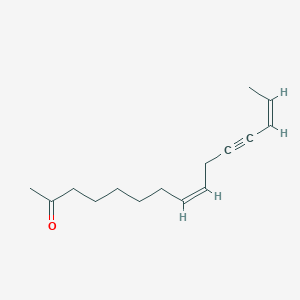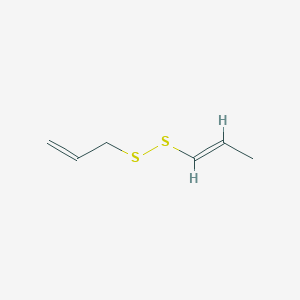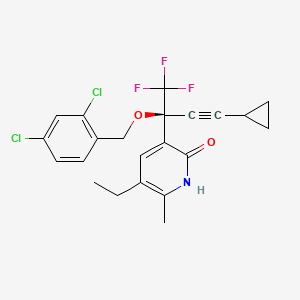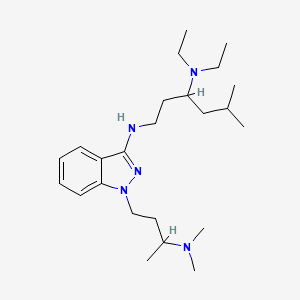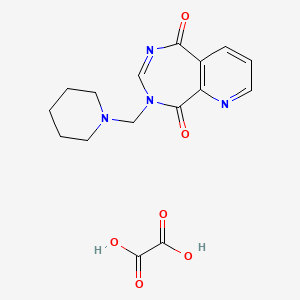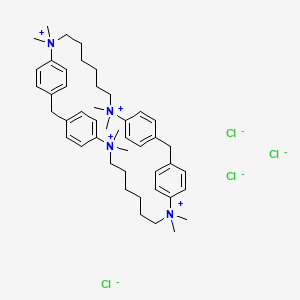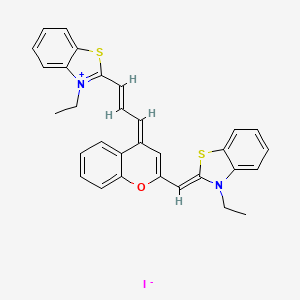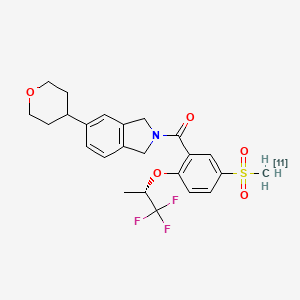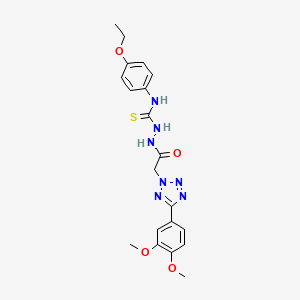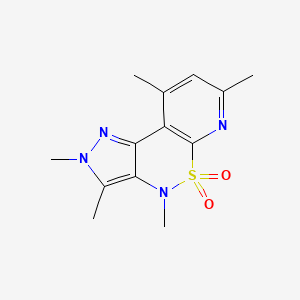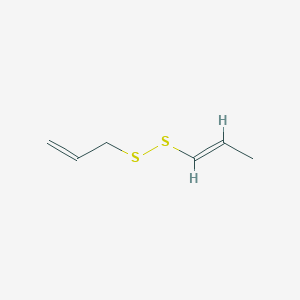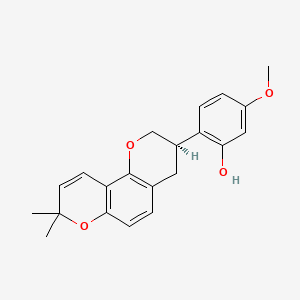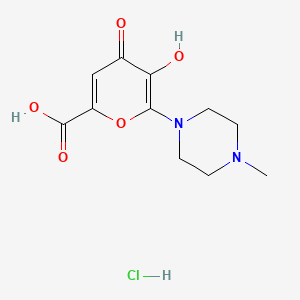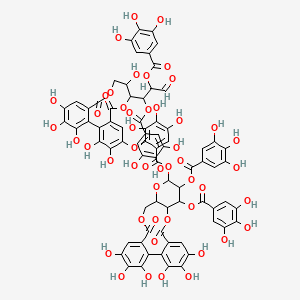
Isorugosin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isorugosin E is a dimeric hydrolyzable tannin, a type of polyphenolic compound, found in the leaves of Liquidambar formosana, a tree indigenous to the southern part of China and planted on roadsides in Japan . This compound belongs to the ellagitannin family and is known for its complex structure and significant biological activities.
Métodos De Preparación
The synthesis of isorugosin E involves multiple steps, including esterification and biaryl coupling reactions. One of the synthetic routes includes the esterification between optically active valoneic acid and glucose derivatives . The key steps in the synthesis involve:
Esterification: Formation of ester bonds between valoneic acid and glucose derivatives.
Biaryl Coupling: Intramolecular biaryl coupling reaction facilitated by palladium catalysts.
Análisis De Reacciones Químicas
Isorugosin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can lead to the formation of derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Isorugosin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of ellagitannins.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its potential anti-HIV, antitumor, and enzyme inhibitory activities.
Mecanismo De Acción
The mechanism of action of isorugosin E involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Isorugosin E is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:
Isorugosin B: Another dimeric ellagitannin with similar biological activities.
Rugosin E: A regioisomer of this compound with slight structural differences.
Rugosin G: A trimeric ellagitannin with a more complex structure.
These compounds share similar properties but differ in their specific structures and biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
135436-51-0 |
|---|---|
Fórmula molecular |
C75H54O48 |
Peso molecular |
1723.2 g/mol |
Nombre IUPAC |
[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[[3,4,11,17,18,19-hexahydroxy-8,14-dioxo-10-[3-oxo-1,2-bis[(3,4,5-trihydroxybenzoyl)oxy]propyl]-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C75H54O48/c76-14-40(116-66(104)17-1-26(77)46(90)27(78)2-17)62(119-67(105)18-3-28(79)47(91)29(80)4-18)61-38(89)15-113-70(108)21-9-34(85)51(95)56(100)43(21)45-24(73(111)118-61)13-39(54(98)58(45)102)115-60-25(12-37(88)53(97)59(60)103)74(112)123-75-65(122-69(107)20-7-32(83)49(93)33(84)8-20)64(121-68(106)19-5-30(81)48(92)31(82)6-19)63-41(117-75)16-114-71(109)22-10-35(86)50(94)55(99)42(22)44-23(72(110)120-63)11-36(87)52(96)57(44)101/h1-14,38,40-41,61-65,75,77-103H,15-16H2 |
Clave InChI |
DKYBOMBXUDTZAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)OC4=C(C(=C(C=C4C(=O)OC5C(C(C6C(O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)C(C(C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


